molecular formula C6H6FNO B8135097 5-Fluoro-2-hydroxy-4-methylpyridine

5-Fluoro-2-hydroxy-4-methylpyridine

Cat. No.: B8135097
M. Wt: 127.12 g/mol
InChI Key: FTZFIWWLBDDFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-hydroxy-4-methylpyridine: is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-hydroxy-4-methylpyridine typically involves the fluorination of 2-hydroxy-4-methylpyridine. One common method is the Balz-Schiemann reaction, where the diazonium salt of 2-hydroxy-4-methylpyridine is treated with a fluorinating agent such as sodium tetrafluoroborate (NaBF4) or hydrogen fluoride (HF) to introduce the fluorine atom at the 5-position .

Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using specialized equipment to handle the hazardous reagents and conditions. The process may include steps such as purification and isolation of the desired product using techniques like distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-hydroxy-4-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Fluoro-2-hydroxy-4-methylpyridine is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .

Biology: In biological research, fluorinated pyridines are often used as probes to study enzyme mechanisms and protein-ligand interactions. The fluorine atom can act as a reporter group in NMR spectroscopy, providing insights into molecular dynamics and interactions .

Medicine: Fluorinated pyridines, including this compound, are explored for their potential as pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. Its unique chemical properties make it an important intermediate in the synthesis of active ingredients .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxy-4-methylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The fluorine atom can influence the binding affinity and selectivity of the compound, enhancing its therapeutic effects. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

  • 2-Fluoro-4-methylpyridine
  • 5-Fluoro-2-methylpyridine
  • 2-Hydroxy-4-methylpyridine

Comparison: 5-Fluoro-2-hydroxy-4-methylpyridine is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties. For example, the hydroxyl group can enhance solubility and reactivity, while the fluorine atom can increase metabolic stability and binding affinity .

Properties

IUPAC Name

5-fluoro-4-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-4-2-6(9)8-3-5(4)7/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZFIWWLBDDFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.